molecular formula C21H19N3O4 B2917104 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide CAS No. 1448128-40-2

2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide

Cat. No. B2917104
CAS RN: 1448128-40-2
M. Wt: 377.4
InChI Key: VBBSQSWDWHJGTK-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide, commonly known as FIN-56, is a small molecule inhibitor used in scientific research. This compound has been extensively studied for its potential therapeutic effects in cancer treatment. FIN-56 has been shown to inhibit the activity of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+).

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of compounds structurally related to 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide has yielded significant insights into their chemical properties and potential applications. Studies have focused on developing efficient synthetic routes to access various nicotinamide derivatives due to their importance in medicinal chemistry and material science. For instance, the synthesis of furan-2-yl nicotinamide derivatives has been explored for their potential applications in drug discovery and development. These efforts are aimed at enhancing the chemical diversity and bioactivity of nicotinamide-based compounds through structural modifications (Ismail et al., 2003; Ismail & Boykin, 2004).

Biological Activities

Nicotinamide derivatives, including those with structural similarities to this compound, have been extensively studied for their biological activities. These compounds have been evaluated for antiprotozoal, antimicrobial, and anticancer properties. For example, certain nicotinamide analogs exhibit potent antiprotozoal activity against pathogens like Trypanosoma and Plasmodium species, highlighting their potential as therapeutic agents for infectious diseases (Ismail et al., 2003). Additionally, novel nicotinamide derivatives have been synthesized and assessed for herbicidal activity, demonstrating the versatility of these compounds in addressing various biological targets (Yu et al., 2021).

Potential Applications in Drug Discovery and Development

The unique properties of nicotinamide derivatives, akin to this compound, have positioned them as valuable scaffolds in drug discovery and development. Their ability to modulate various biological pathways has led to the exploration of their therapeutic potential across a range of diseases, including cancer, metabolic disorders, and infectious diseases. The structural and functional diversity of these compounds enables the targeting of specific cellular processes, offering opportunities for the development of novel therapeutics with enhanced efficacy and specificity (Ismail & Boykin, 2004; Yu et al., 2021).

Future Directions

: A brief review of the biological potential of indole derivatives : Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4 … : Catalytic protodeboronation of pinacol boronic esters: formal …

properties

IUPAC Name

2-ethoxy-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-2-27-20-16(5-3-10-22-20)19(25)23-15-8-7-14-9-11-24(17(14)13-15)21(26)18-6-4-12-28-18/h3-8,10,12-13H,2,9,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBSQSWDWHJGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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